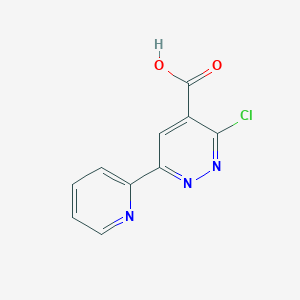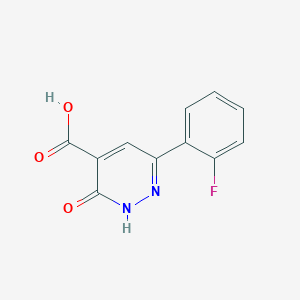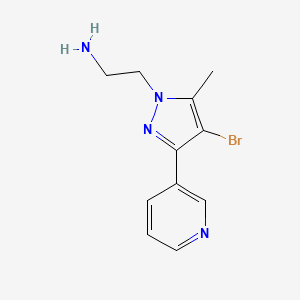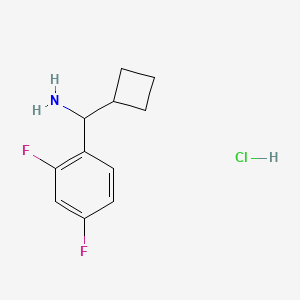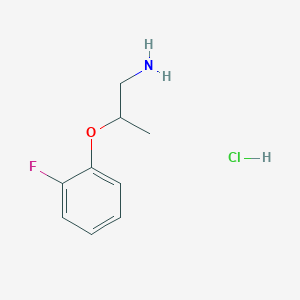
(2-(Dimethyl(4-morpholinophenyl)silyl)phenyl)methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H25NO2Si/c1-21(2,18-12-6-4-9-16(18)14-20)19-13-7-10-15-8-3-5-11-17(15)19/h3-13,20H,14H2,1-2H3 . This code represents the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, organosilicon compounds like this one are generally known for their reactivity with various nucleophiles and electrophiles. They are often used in the synthesis of complex organic molecules.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 334.49 .
Applications De Recherche Scientifique
Photodehalogenation and Aryl Cation Chemistry
Aryl Cation and Carbene Intermediates in the Photodehalogenation of Chlorophenols : This study explores the photochemistry of chlorophenol derivatives in methanol and trifluoroethanol, leading to the generation of highly reactive aryl cations. These intermediates can undergo various synthetically useful reactions, including alkylation with alkenes. The research demonstrates the selective generation and trapping of aryl cations, highlighting their potential in synthetic organic chemistry (Manet et al., 2006).
Silicon Complexes and Luminescence
Synthesis and Structural Characterization of Cu(I) and Ni(II) Complexes : This work discusses the synthesis of silicon complexes containing specific ligands, with an emphasis on their novel emission properties. Such studies are crucial for developing new materials with potential applications in optoelectronics and sensing (Kuang et al., 2002).
Solvolysis and Reactivity in Alcohols
The Solvolysis of Silicon Substituted 2-Silylpyridines by Alcohols and by Water : This research examines the reactions of silylpyridines with alcohols, offering insights into the reactivity of silicon-substituted compounds in various solvents. Understanding such solvolysis reactions is vital for applications in catalysis and the development of new synthetic methodologies (Anderson & Webster, 1968).
Safety And Hazards
Propriétés
IUPAC Name |
[2-[dimethyl-(4-morpholin-4-ylphenyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2Si/c1-23(2,19-6-4-3-5-16(19)15-21)18-9-7-17(8-10-18)20-11-13-22-14-12-20/h3-10,21H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOHSZRBUDMIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)N2CCOCC2)C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Dimethyl(4-morpholinophenyl)silyl)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



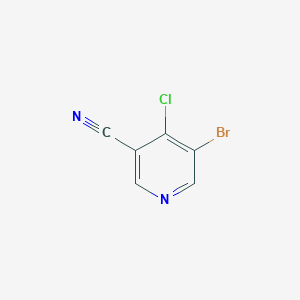
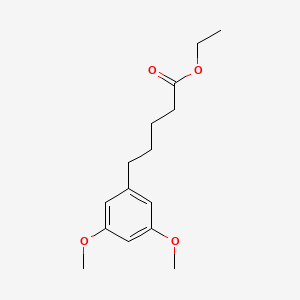
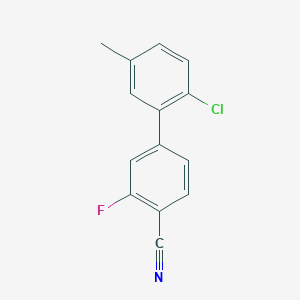
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)

